Regulatory Scheduling and Abuse Liability: Metaxalone vs. Carisoprodol
Metaxalone carries no DEA scheduling (Schedule None), whereas carisoprodol is classified as a Schedule IV controlled substance at the US federal level effective January 11, 2012, following documented abuse potential and withdrawal syndrome associated with its active metabolite meprobamate [1][2][3]. Carisoprodol abuse increased dramatically in the years preceding federal scheduling, and the drug was removed from the market in Norway in 2008 [2]. This regulatory distinction carries material implications for procurement, inventory controls, and prescribing workflows.
| Evidence Dimension | DEA Controlled Substance Schedule |
|---|---|
| Target Compound Data | None (unscheduled) |
| Comparator Or Baseline | Carisoprodol: Schedule IV controlled substance (federal, effective 2012); removed from market in Norway 2008 |
| Quantified Difference | Absence of controlled substance classification for metaxalone versus Schedule IV for carisoprodol |
| Conditions | Regulatory classification based on abuse potential assessment and legal status |
Why This Matters
Metaxalone's unscheduled status eliminates DEA recordkeeping, secure storage, and prescribing restrictions required for carisoprodol, streamlining institutional procurement and formulary management.
- [1] DailyMed. METAXALONE tablet. DEA Schedule: None. Label updated January 2022. View Source
- [2] Reeves RR, et al. Carisoprodol: update on abuse potential and legal status. South Med J. 2012;105(11):619-23. View Source
- [3] Fass JA. Carisoprodol legal status and patterns of abuse. Ann Pharmacother. 2010;44(12):1962-7. View Source
